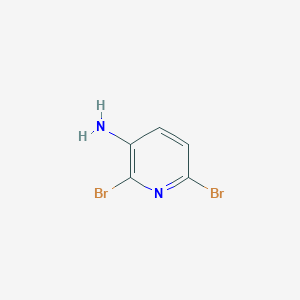

3-Amino-2,6-dibromopyridine

説明

Significance and Research Context of Halogenated Aminopyridines

Halogenated aminopyridines represent a crucial class of heterocyclic compounds in organic chemistry. The introduction of halogen atoms, such as bromine, onto the aminopyridine scaffold dramatically influences the molecule's electronic properties and reactivity. researchgate.netacs.org This has been a subject of study since the early 20th century, when initial explorations into the halogenation of aminopyridines were conducted, often under harsh conditions.

The presence of halogens provides reactive handles for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. vulcanchem.com This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. The amino group, on the other hand, offers a site for nucleophilic reactions, further expanding the synthetic possibilities. vulcanchem.com The interplay between the electron-withdrawing nature of the halogens and the electron-donating character of the amino group creates a unique electronic environment within the pyridine (B92270) ring, influencing its reactivity and interaction with biological targets. researchgate.net Consequently, halogenated aminopyridines are considered privileged structures in medicinal chemistry, appearing in a range of compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents. researchgate.net

Overview of Pyridine Derivatives in Organic Synthesis and Materials Science

Pyridine and its derivatives are fundamental building blocks in organic chemistry, prized for their versatile reactivity and presence in numerous natural products, pharmaceuticals, and functional materials. numberanalytics.comnih.gov The pyridine ring is a six-membered heterocycle isoelectronic with benzene (B151609), but the presence of the nitrogen atom imparts distinct chemical properties. numberanalytics.com It is more basic than benzene and generally more susceptible to nucleophilic substitution. nih.govnumberanalytics.com

In organic synthesis, pyridine derivatives serve as key intermediates for constructing complex molecular architectures. numberanalytics.com They are integral to the synthesis of a vast array of pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's properties, such as solubility and biological activity. nih.gov

In the realm of materials science, pyridine derivatives are utilized in the creation of advanced materials, including polymers, dyes, and nanoparticles. numberanalytics.com The incorporation of pyridine units into polymer backbones can enhance thermal stability, flame retardancy, and other desirable physical properties. vulcanchem.comresearchgate.net Furthermore, their ability to act as ligands for metal ions is exploited in the development of catalysts and functional nanomaterials. nih.govnumberanalytics.com The ongoing research into pyridine derivatives continues to yield novel applications in fields ranging from energy storage to biomedicine. numberanalytics.commdpi.com

Interactive Data Table: Properties of 3-Amino-2,6-dibromopyridine

| Property | Value | Source |

| CAS Number | 39856-57-0 | vulcanchem.com |

| Molecular Formula | C₅H₄Br₂N₂ | vulcanchem.com |

| Molecular Weight | 251.91 g/mol | vulcanchem.com |

| Appearance | White to light yellow or dark green powder/crystal | vulcanchem.comtcichemicals.com |

| Melting Point | 145.0 to 149.0 °C | tcichemicals.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-dibromopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTOIQFRVBJJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355832 | |

| Record name | 3-Amino-2,6-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39856-57-0 | |

| Record name | 2,6-Dibromo-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39856-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,6-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 3 Amino 2,6 Dibromopyridine

Intermolecular Interactions and Crystal Packing Motifs

Dimerization and Self-Association Phenomena

Without access to primary research data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Reactivity and Chemical Transformations of 3 Amino 2,6 Dibromopyridine

Amination Reactions and Pyridine (B92270) Ring Modifications

The presence of two bromine atoms on the pyridine ring makes 3-Amino-2,6-dibromopyridine a key substrate for amination reactions, allowing for the introduction of additional nitrogen-containing functional groups. These reactions can proceed with a degree of selectivity, influenced by the reaction conditions and the nature of the aminating agent.

Selective Aminations at Bromine-Substituted Positions

The amination of dihalopyridines can be a complex process, often yielding a mixture of products. However, selective mono-amination of compounds like 2,6-dibromopyridine (B144722) is achievable under controlled conditions. For instance, transition metal-free amination of 2,6-dibromopyridine with various amines has been shown to selectively produce 6-bromopyridin-2-amines in high yields. researchgate.net This selectivity is crucial for the synthesis of unsymmetrical 2,6-disubstituted pyridines.

While direct studies on the selective amination of this compound are not extensively detailed in the reviewed literature, the principles governing the reactivity of similar dihalopyridines can be applied. The amino group at the 3-position is expected to influence the electronic properties of the pyridine ring, potentially directing the regioselectivity of the amination. For example, in the amination of 2,5-dibromopyridine, the position of amination can be controlled by modifying the reaction conditions, suggesting that similar control could be exerted in the case of this compound. rsc.org

The following table summarizes the selective amination of a related dihalopyridine, which provides insight into the potential for selective reactions with this compound.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,6-dibromopyridine | Primary or secondary amines, KN(Si(CH3)3)2, dioxane | 6-bromopyridin-2-amines | High | researchgate.net |

| 2,5-dibromopyridine | CuI, 1,2-diol ligand, amine | 2-amino-5-bromopyridine (B118841) or 5-amino-2-bromopyridine | High | rsc.org |

Mechanistic Insights into Amination Pathways

The amination of halopyridines can proceed through several mechanistic pathways, primarily the nucleophilic aromatic substitution (SNAr) mechanism and the elimination-addition mechanism involving a pyridyne intermediate.

The SNAr pathway is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the halogen substituents, which stabilize the Meisenheimer complex formed upon nucleophilic attack by the amine. This mechanism is common in transition metal-catalyzed amination reactions.

Alternatively, in the presence of a strong base such as potassium amide in liquid ammonia (B1221849), the reaction can proceed via a pyridyne intermediate. researchgate.net For instance, the amination of 3-halopyridines can lead to the formation of a 3,4-pyridyne intermediate, which is then attacked by the amine to yield a mixture of 3- and 4-aminopyridines. sorbonne-universite.frthieme-connect.com Mechanistic studies on the base-catalyzed isomerization and substitution of 3-bromopyridines support the formation of pyridyne intermediates, where the selectivity is driven by the subsequent facile aromatic substitution. rsc.orgrsc.org While a specific study on this compound was not found, the presence of protons ortho to the bromine atoms suggests that a pyridyne mechanism could be operative under strongly basic conditions.

Functionalization of the Amine Moiety

The amino group of this compound is a key site for further functionalization, allowing for the introduction of a variety of substituents through reactions such as acylation and influencing the molecule's basicity through protonation.

Acylation Reactions

The amino group in this compound can readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Although specific examples for this compound are not prevalent in the literature reviewed, this is a standard transformation for aminopyridines. For instance, the synthesis of various amide derivatives has been achieved through the coupling of aminopyridine scaffolds with different acid chlorides. nih.gov This reaction is a fundamental tool for building more complex molecular architectures.

Protonation Studies of the Amine Nitrogen

Studies on the crystal structure of this compound have shown that the molecule can be protonated at the amine nitrogen atom. researchgate.net In the presence of an acid, the lone pair of electrons on the exocyclic amine's nitrogen atom accepts a proton, forming a 3-ammonio-2,6-dibromopyridine cation. researchgate.net This protonation event significantly impacts the electronic properties and intermolecular interactions of the molecule. The resulting cation is planar, with the organic cation, a bromide anion, and water molecules held together by hydrogen bonding and other non-covalent interactions. researchgate.net

Transition Metal-Catalyzed Coupling Reactions

The bromine atoms at the 2- and 6-positions of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex substituted pyridines.

Prominent examples of such transformations include the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions. eie.gr

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent in the presence of a palladium catalyst. It has been successfully applied to 2,6-dibromopyridine to synthesize both mono- and diarylated pyridines with high selectivity and yield. beilstein-journals.orgresearchgate.net The synthesis of tissue factor VIIa inhibitors has been achieved using a Suzuki coupling reaction starting from 2,6-dibromopyridine. nih.gov

Negishi Coupling: This coupling reaction utilizes an organozinc reagent and a palladium or nickel catalyst. It is known for its high functional group tolerance and has been used for the selective functionalization of dihalopyridines. mdpi.comorgsyn.org For example, 2-bromo-5-(tri-n-butylstannyl)pyridines, prepared from dibromopyridines, undergo Negishi coupling selectively at the bromo position. nih.govacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. While direct examples with this compound are not explicitly detailed, the Buchwald-Hartwig amination of related bromopyridines is well-established for the synthesis of various aminopyridines. libretexts.org

The table below provides a summary of representative transition metal-catalyzed coupling reactions involving dibromopyridines, illustrating the potential synthetic utility of this compound in such transformations.

| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 2,6-dibromopyridine | Arylboronic acid | Pd catalyst | Mono- or diarylpyridines | beilstein-journals.orgresearchgate.net |

| Negishi | 2,6-dibromopyridine | Organozinc reagent | Pd or Ni catalyst | Alkyl- or aryl-substituted pyridines | mdpi.comnih.gov |

| Buchwald-Hartwig | 3-Amino-6-bromopyridine | Amines | Pd catalyst with XPhos ligand | Polyaminopyridines | |

| Nickel-Catalyzed | 2,6-dibromopyridine | Aniline, Pyrrolidine | Nickel/Visible Light | Di-aminated pyridines | uni-regensburg.de |

Carbon-Carbon (C-C) Coupling Strategies (e.g., Suzuki, Ullmann, Sonogashira)

The formation of new carbon-carbon bonds at the C2 and C6 positions of this compound is a key strategy for molecular elaboration. Palladium-catalyzed reactions such as the Suzuki and Sonogashira couplings are particularly effective, while the classic copper-mediated Ullmann reaction for C-C bond formation is less commonly employed for this substrate in modern synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds by coupling an organoboron reagent with a halide. For dihalopyridines like this compound, these reactions are typically catalyzed by palladium complexes. The choice of catalyst, ligand, and base can influence the reaction's efficiency and selectivity, allowing for either mono- or diarylation.

Research on 2,6-dibromopyridine has shown that selective mono-arylation can be achieved using palladium catalysts supported by N-heterocyclic carbene (NHC) ligands. chemicalbook.com These reactions can proceed at room temperature in solvent systems like water/acetonitrile with low catalyst loading (0.1 mol%). chemicalbook.com For substrates with electron-donating groups, such as the amino group in this compound, palladium(II) on charcoal (Pd(II)/C) has proven to be an effective catalyst, significantly increasing yields compared to Pd(0)/C. sumitomo-chem.co.jp The reaction conditions are robust, tolerating a variety of functional groups on the boronic acid partner. snnu.edu.cn

| Halopyridine Substrate | Catalyst/Ligand | Base | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,6-Dibromopyridine | Pd(OAc)₂ / NHC | K₂CO₃ | H₂O/Acetonitrile | RT | 2-Aryl-6-bromopyridine | High | chemicalbook.com |

| 3-Amino-2-chloropyridine | Pd(II)/C / PPh₃ | Na₂CO₃ | DME/H₂O | - | 3-Amino-2-phenylpyridine | 97% | sumitomo-chem.co.jp |

| 2-Chloropyridines | PdCl₂(dcpp) | - | - | - | 2-Arylpyridines | Good-Excellent | mdpi.com |

| 3,5-Dibromo-2,4,6-trimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90°C | 3,5-Diaryl-2,4,6-trimethylpyridine | High | beilstein-journals.org |

Ullmann Reaction

The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a symmetric biaryl compound, a process that typically requires high temperatures. organic-chemistry.org While effective for synthesizing symmetric biaryls, its application for creating C-C bonds from this compound is not commonly documented in recent literature. Modern cross-coupling strategies, particularly those catalyzed by palladium, generally offer milder conditions and broader substrate scope. The term "Ullmann-type" reaction is more frequently associated with the copper-catalyzed formation of carbon-heteroatom bonds, such as C-N or C-O bonds, which is a highly relevant transformation for this substrate (see Section 4.3.3). organic-chemistry.orgresearchgate.net

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst. Studies on 2-amino-3-bromopyridines demonstrate that the Sonogashira reaction proceeds efficiently, indicating that the presence of the C2-amino group is compatible with the catalytic system. scirp.org Optimized conditions often involve a palladium catalyst such as Pd(CF₃COO)₂, a phosphine (B1218219) ligand like PPh₃, a copper(I) salt (e.g., CuI), and an amine base like triethylamine (B128534) (Et₃N) in a solvent such as DMF, yielding 2-amino-3-alkynylpyridines in high yields. scirp.org

Furthermore, research on 2,6-dibromopyridine shows that twofold Sonogashira coupling can be readily accomplished to produce 2,6-dialkynylpyridines. nih.govacs.org Copper-free and amine-free conditions have also been developed, utilizing a Pd(CH₃CN)₂Cl₂/cataCXium A catalytic system at room temperature. nih.govacs.org

| Substrate | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridines | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C | 72-96% | scirp.org |

| 2,6-Dibromopyridine | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | Moderate | nih.govacs.org |

| 3,5-Dibromo-2,6-dichloropyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65°C | Good | rsc.org |

Palladium-Catalyzed Carbon-Nitrogen (C-N) and Carbon-Hydrogen (C-H) Arylation

Palladium-Catalyzed Carbon-Nitrogen (C-N) Arylation

The formation of C-N bonds via palladium-catalyzed cross-coupling, often referred to as Buchwald-Hartwig amination, is a fundamental transformation in modern organic synthesis. acs.org This methodology can be applied to this compound to couple amines or N-heterocycles at the C2 or C6 positions by substituting the bromine atoms. The reaction typically employs a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a specialized phosphine ligand and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). acs.orgbeilstein-journals.org

Research on the C,N-cross coupling of 3-halo-2-aminopyridines has shown that these substrates can successfully react with various primary and secondary amines. nih.gov The use of specific catalysts, such as RuPhos- and BrettPhos-precatalysts, has been shown to be effective. nih.gov In a study involving 3,5-dibromo-2-aminopyridine, amination with morpholine (B109124) occurred preferentially at the C3 position, highlighting the directing effects of the existing amino group. nih.gov This indicates that for this compound, the regioselectivity of C-N coupling would be a critical consideration, influenced by the electronic and steric environment of the C2 and C6 positions.

Palladium-Catalyzed Carbon-Hydrogen (C-H) Arylation

Direct C-H arylation is a powerful tool that avoids the need for pre-functionalized starting materials. However, for a substrate like this compound, which possesses two highly reactive C-Br bonds, palladium-catalyzed C-H activation is not a common transformation pathway. The oxidative addition of the palladium catalyst to a C-Br bond is kinetically and thermodynamically much more favorable than the activation of a C-H bond on the pyridine ring. Consequently, synthetic strategies involving this molecule almost exclusively utilize the C-Br bonds as handles for cross-coupling reactions rather than pursuing direct C-H functionalization.

Copper-Catalyzed Bond Formation Methodologies

Copper-catalyzed reactions, particularly for C-N bond formation (Ullmann-type reactions), represent a classic and highly effective method for functionalizing aryl halides. researchgate.netbeilstein-journals.org These methods are often more economical than palladium-catalyzed systems and demonstrate excellent functional group tolerance.

For this compound, copper catalysis provides a practical route to introduce additional amine functionalities. Research on the parent 2,6-dibromopyridine has established efficient protocols for selective mono-amination. researchgate.netresearchgate.net By carefully selecting the ligand, such as 1,2-ethanediamine derivatives, a copper(I) iodide (CuI) catalyst can selectively furnish the mono-aminated product, 6-amino-2-bromopyridine, in good yield. researchgate.net This selectivity is crucial for the synthesis of unsymmetrically substituted pyridines.

The CuI/L-proline catalytic system has also been identified as effective for the C-N coupling of bromopyridines with amines under mild conditions. mdpi.com Furthermore, studies on related 2-amino-5-halopyridines have shown that copper-catalyzed amination using a CuI/ethylene glycol system proceeds with high selectivity at the C-5 position. rsc.org This highlights that the regiochemical outcome in copper-catalyzed reactions on aminohalopyridines is highly dependent on the substrate and reaction conditions. The presence of the unprotected amino group at the C3 position in this compound would be expected to influence the reactivity and selectivity of copper-catalyzed C-N bond formation at the C2 and C6 positions.

| Substrate | Amine/N-Heterocycle | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,6-Dibromopyridine | Benzimidazole | CuI / N,N'-Dimethylethylenediamine | K₂CO₃ | DMSO | 90°C | 81% (mono) | researchgate.net |

| 2,6-Dibromopyridine | Pyrrole | CuI / N,N'-Dimethylethylenediamine | K₂CO₃ | DMSO | 90°C | 76% (mono) | researchgate.net |

| 5-Amino-2-bromopyridine | Self-coupling (Polymerization) | CuI / L-Proline | K₂CO₃ | DMSO | 120°C | - | mdpi.com |

| 2-Amino-5-iodopyridine | Piperidine | CuI / Ethylene Glycol | K₃PO₄ | t-Butanol | 110°C | 87% | rsc.org |

Development of Derivatives and Advanced Materials Based on 3 Amino 2,6 Dibromopyridine

Synthesis of Alkylated and Arylated Aminopyridine Derivatives

The functionalization of the pyridine (B92270) core through the substitution of its bromine atoms is a key strategy for creating novel molecular architectures. While direct alkylation and arylation studies on 3-Amino-2,6-dibromopyridine are not extensively detailed in the provided context, the reactivity of the closely related 2,6-dibromopyridine (B144722) serves as a well-established precedent for these transformations.

Copper- and palladium-catalyzed cross-coupling reactions are efficient methods for forming C-N bonds to produce arylated aminopyridines. For instance, the Buchwald-Hartwig amination is a widely used palladium-catalyzed reaction for synthesizing arylamines from aryl halides. acs.orgresearchgate.net Similarly, copper-catalyzed reactions, sometimes utilizing aqueous ammonia (B1221849) under mild conditions, provide an effective route to aminopyridine derivatives. researchgate.net These methods can be applied to selectively replace one or both bromine atoms on the pyridine ring.

The synthesis of alkylated aminopyridines can also be achieved through various methods. For example, reacting 2,6-dibromopyridine with primary amines like methylamine (B109427) under pressure and heat can yield both mono- and di-alkylated products, such as 2-Bromo-6-methylaminopyridine and 2,6-dimethylaminopyridine. georgiasouthern.edu Grignard reagents also offer a pathway; the reaction of 2-bromopyridine (B144113) with a Grignard reagent, followed by treatment with specific reagents, can introduce alkyl substituents. organic-chemistry.org These established synthetic protocols highlight the potential for creating a wide array of N-alkylated and N-arylated derivatives starting from the this compound scaffold.

Creation of Pyridine-Bridged Ligands and Scaffolds

The bifunctional nature of this compound, with its two reactive bromine atoms, makes it an ideal precursor for constructing larger, more complex molecules such as pyridine-bridged ligands. These ligands are crucial in coordination chemistry and the development of materials with specific electronic and structural properties.

Extended Metal Atom Chain (EMAC) Ligand Development

Extended Metal Atom Chains (EMACs) are linear arrays of directly bonded metal atoms held in place by surrounding organic ligands. wikipedia.org These structures are of interest as potential molecular wires. wikipedia.orggeorgiasouthern.edu The ligands that template the formation of these chains are often derived from oligo-α-pyridylamines. wikipedia.orgunifi.itacademie-sciences.fr

The synthesis of these ligands frequently starts from substituted pyridines. For example, ligands based on 2,6-bis(silylamino)pyridine have been used to create linear triiron and tricobalt EMACs. georgiasouthern.edu Another common precursor is 2,2'-dipyridylamine (B127440) (dpa), which can be synthesized from 2-aminopyridine (B139424) and 2-bromopyridine. georgiasouthern.edu By extension, this compound offers a valuable platform for creating more complex, functionalized ligands for EMACs. The amino group at the 3-position can be used to tune the electronic properties or to introduce additional functionalities into the final ligand structure, thereby influencing the properties of the resulting metal chain. The general strategy involves the sequential substitution of the bromine atoms to build up the oligo-pyridine structure necessary to coordinate multiple metal centers in a linear fashion.

Unsymmetrical 2,6-Disubstituted Pyridine Compounds for Diverse Applications

The synthesis of unsymmetrical 2,6-disubstituted pyridine-bridged compounds is a significant challenge in organic chemistry, yet these molecules are highly valuable for applications in pharmaceuticals and organometallic catalysis. researchgate.netgoogle.com A powerful strategy to achieve this is the selective, stepwise functionalization of 2,6-dibromopyridine. researchgate.net

A copper-catalyzed C-N bond-forming reaction allows for the selective monosubstitution of 2,6-dibromopyridine with a range of amines, yielding 6-substituted-2-bromopyridine compounds. researchgate.net This monosubstituted intermediate, still possessing a reactive bromine atom, can then undergo a second, different substitution reaction. This two-step approach enables the creation of a wide variety of unsymmetrically substituted pyridines. researchgate.net For instance, a 1-(6-bromopyridin-2-yl)-1H-benzo[d]imidazole intermediate can be further reacted with various amines to produce unsymmetrical products. researchgate.net This methodology is directly applicable to this compound, where the existing amino group would add another layer of functionality to the final unsymmetrical product. Such compounds are precursors to a range of complex molecules, including inhibitors of β-amyloid aggregation, which is relevant to Alzheimer's disease research. nih.gov

Research Applications in Advanced Materials and Catalysis

The derivatives of this compound are not merely synthetic curiosities; they are key components in the development of functional materials and catalysts with tailored properties.

Organocatalyst Development

Polyfunctional pyridines are valuable precursors for a variety of applications, including as ligands for transition metal catalysis. thieme-connect.com The development of highly nucleophilic pyridines is a key area in organocatalysis. uni-muenchen.de Unsymmetrical pyridine-bridged compounds, which can be synthesized from 2,6-dibromopyridine precursors, have shown excellent and unique properties in the field of organometallic catalysis. researchgate.netgoogle.com

For example, 6-substituted 2-bromopyridine compounds can be converted into organocatalysts through transition-metal-catalyzed reactions. researchgate.net The development of asymmetric pyridine-bridged ligands, incorporating elements like amino acids and imidazoles at the 2 and 6 positions of the pyridine ring, has led to effective catalysts for reactions such as the C-H arylation of imidazoles. researchgate.net The Friedel-Crafts type acylation of alkenes can also be catalyzed by a combination of AlCl3 and 2,6-dibromopyridine. researchgate.net The inherent functionality of this compound makes it a promising starting material for creating a new generation of chiral and achiral organocatalysts.

Precursors for Liquid Crystals and Polymeric Materials

The rigid structure of the pyridine ring makes its derivatives excellent candidates for the construction of liquid crystals and advanced polymers. Polyfunctional pyridines are known precursors in the synthesis of both liquid crystals and polymers. thieme-connect.com Cross-coupling reactions provide innovative synthetic routes to new liquid crystalline molecules. researchgate.net

A notable application of this compound is in the synthesis of conjugated microporous polymer (CMP) hollow nanospheres. nih.govresearchgate.net These nanospheres are created through a Sonogashira–Hagihara cross-coupling reaction using this compound as one of the building blocks, along with other monomers like 1,3,5-triethynylbenzene (B1295396) and 2,4,6-tribromoaniline. nih.govresearchgate.net The resulting polymers can be further modified, for instance by coating with antimony pentoxide and bisphenol A-bis (diphenyl phosphate), to create composite materials with excellent flame retardancy for applications in epoxy resins. nih.govresearchgate.net Furthermore, pyridine-based diamines are used to synthesize polyimides with high thermal stability and desirable mechanical properties. researchgate.net The ability to incorporate this compound into polymer backbones opens up possibilities for creating new materials with specific thermal, optical, and electronic properties.

Use as Building Blocks in Organic Synthesis

The trifunctional nature of this compound, featuring an amino group and two reactive bromine atoms, establishes it as a highly versatile building block in organic synthesis. The strategic positioning of the two bromine atoms allows for selective and sequential functionalization, primarily through metal-catalyzed cross-coupling reactions. vulcanchem.comchemicalbook.com This capability enables the construction of complex, unsymmetrically substituted pyridine scaffolds, which are pivotal in the development of advanced materials and novel pharmaceutical intermediates. researchgate.netresearchgate.netchemimpex.com

The synthetic utility of the 2,6-dihalopyridine framework is well-documented, with the bromine atoms serving as excellent handles for introducing a wide array of substituents. vulcanchem.com The presence of the amino group at the 3-position electronically influences the reactivity of the two C-Br bonds, allowing for controlled, stepwise reactions. This selective reactivity is crucial for creating dissymmetric molecules, where different functional groups are installed at the C2 and C6 positions. researchgate.net

Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are the premier tools for derivatizing this compound. These methods facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast library of derivatives. acs.org Key transformations include the Suzuki-Miyaura coupling for arylation, Buchwald-Hartwig amination for introducing new amino groups, and Sonogashira coupling for alkynylation. researchgate.netacs.org

Selective Monofunctionalization

A significant advantage of the 2,6-dibromopyridine scaffold is the ability to achieve selective monosubstitution. researchgate.net For instance, copper-catalyzed C-N coupling reactions have been shown to be highly effective for the selective amination of 2,6-dibromopyridine. researchgate.net Under optimized conditions, one bromine atom can react with an amine, leaving the second bromine atom intact for subsequent transformations. This stepwise approach is fundamental to building complex, unsymmetrical pyridine-based structures. researchgate.netresearchgate.net While the specific study focused on 2,6-dibromopyridine, the principles are directly applicable to the 3-amino analogue. The reaction conditions typically involve a copper(I) source, a ligand, and a base in a suitable solvent. researchgate.net

The table below illustrates the scope of selective copper-catalyzed N-arylation on the 2,6-dibromopyridine core, a reaction pathway applicable to this compound.

Table 1: Illustrative Examples of Selective Copper-Catalyzed C-N Coupling of 2,6-Dibromopyridine with Various Amines researchgate.net Reaction Conditions: 2,6-dibromopyridine (0.5 mmol), amine (1.0 mmol), CuI (20 mol-%), Ligand (40 mol-%), K₂CO₃ (1.5 mmol) in DMSO (2 mL) at 90 °C for 24 h.

| Amine Substrate | Monosubstituted Product | Yield (%) |

|---|---|---|

| Benzimidazole | 2-Bromo-6-(1H-benzimidazol-1-yl)pyridine | 81 |

| Imidazole | 2-Bromo-6-(1H-imidazol-1-yl)pyridine | 72 |

| Pyrrole | 2-Bromo-6-(1H-pyrrol-1-yl)pyridine | 76 |

| Pyrazole | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | 60 |

| Indazole | 2-Bromo-6-(1H-indazol-1-yl)pyridine | 55 |

| Indole | 2-Bromo-6-(1H-indol-1-yl)pyridine | 52 |

| 2-Methyl-1H-imidazole | 2-Bromo-6-(2-methyl-1H-imidazol-1-yl)pyridine | 58 |

Sequential Difunctionalization

Once a monosubstituted 6-bromo-pyridin-3-amine derivative is formed, the remaining bromine atom at the C2 position can undergo a second, different cross-coupling reaction. researchgate.net This sequential strategy allows for the precise installation of two different substituents onto the pyridine ring. For example, a Suzuki-Miyaura coupling can be employed to introduce an aryl or heteroaryl group. researchgate.netbeilstein-journals.org The optimization of Suzuki couplings on dihalopyridines often involves screening various palladium catalysts, ligands, bases, and solvents to achieve high yields. beilstein-journals.org

The following table, based on research on 3,5-dibromo-2,4,6-trimethylpyridine, demonstrates the general conditions and high efficiency of Suzuki-Miyaura reactions for creating diarylated pyridines, a strategy that can be adapted for derivatives of this compound. beilstein-journals.org

Table 2: Illustrative Examples of Suzuki-Miyaura Diarylation beilstein-journals.org Reaction Conditions: Dibromopyridine (1 equiv.), Arylboronic acid (2.2 equiv.), Pd(OAc)₂ (3 mol-%), SPhos (6 mol-%), K₃PO₄ (3 equiv.) in Toluene/H₂O.

| Arylboronic Acid | Diarylpyridine Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 3,5-Diphenyl-2,4,6-trimethylpyridine | 96 |

| 4-Methylphenylboronic acid | 3,5-Bis(4-methylphenyl)-2,4,6-trimethylpyridine | 92 |

| 4-Ethylphenylboronic acid | 3,5-Bis(4-ethylphenyl)-2,4,6-trimethylpyridine | 90 |

| 4-Methoxyphenylboronic acid | 3,5-Bis(4-methoxyphenyl)-2,4,6-trimethylpyridine | 86 |

| 4-Fluorophenylboronic acid | 3,5-Bis(4-fluorophenyl)-2,4,6-trimethylpyridine | 72 |

| 3-Methoxyphenylboronic acid | 3,5-Bis(3-methoxyphenyl)-2,4,6-trimethylpyridine | 81 |

Through these selective and sequential functionalizations, this compound serves as a critical precursor for a diverse range of highly substituted pyridines. These resulting compounds are valuable intermediates for creating advanced materials with specific electronic or photonic properties and for the synthesis of complex molecules in medicinal chemistry. researchgate.net

Computational and Theoretical Investigations of 3 Amino 2,6 Dibromopyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3-amino-2,6-dibromopyridine. These methods are used to predict its geometry, vibrational frequencies, and electronic characteristics, providing a solid foundation for interpreting experimental data and predicting reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the properties of pyridine (B92270) derivatives due to its favorable balance of computational cost and accuracy. researchgate.netresearchgate.net For halogenated aminopyridines, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are frequently employed to optimize molecular geometry and calculate fundamental vibrational frequencies. researchgate.netbas.bgbohrium.com These calculations help in the assignment of experimental FT-IR and FT-Raman spectra. researchgate.netbohrium.com

Studies on analogous compounds, such as 2,6-dichloro-3-aminopyridine, utilize DFT to model ground-state geometries and analyze electronic properties that govern reactivity. chemrxiv.org Key parameters derived from DFT calculations include optimized bond lengths, bond angles, molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-deficient regions of the molecule. researchgate.netsmolecule.comnih.gov For instance, in a related tribrominated aminopyridine, DFT calculations have been used to confirm a planar pyridine ring and analyze the electron-withdrawing effects of the bromine substituents versus the electron-donating nature of the amino group. smolecule.com

| Parameter | Typical Method/Basis Set | Information Obtained | Reference |

|---|---|---|---|

| Geometry Optimization | B3LYP / 6-311++G(d,p) | Optimized bond lengths, bond angles, and dihedral angles. | researchgate.netbas.bgbohrium.com |

| Vibrational Frequencies | B3LYP / 6-311++G(d,p) | Predicted IR and Raman spectra for assignment of experimental data. | researchgate.netscispace.com |

| Electronic Properties | B3LYP / 6-31G(d) | HOMO-LUMO energies, energy gap, and global reactivity descriptors. | |

| Charge Distribution | NBO Analysis | Natural atomic charges, revealing charge delocalization and hyperconjugative interactions. | smolecule.com |

| Reactivity Sites | Molecular Electrostatic Potential (MEP) | Visualization of electrophilic and nucleophilic attack sites. | researchgate.net |

Beyond DFT, more computationally intensive ab initio methods are applied to refine understanding, especially concerning electron correlation effects and excited states. Møller–Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method used to improve upon structural and energetic predictions by incorporating electron correlation. wikipedia.org Studies on isomers like 2-amino-3,5-dibromopyridine (B40352) have employed MP2 with the 6-311++G** basis set for geometry optimization, demonstrating good correlation with experimental crystallographic data. bas.bg For other aminopyridines, MP2 has been effectively used to investigate molecular structure and perform vibrational analysis. scispace.com

Configuration Interaction Singles (CIS) is an approach used to investigate electronic excited states, providing insights into UV-Visible spectra. bas.bg For example, CIS calculations have been used to support experimentally observed spectroscopic properties of aminopyridine derivatives. bas.bg

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for analyzing the nature of intermolecular interactions. researchgate.net It decomposes the total interaction energy between molecules into physically meaningful components such as electrostatic, exchange, induction, and dispersion. SAPT has been used to investigate anion-π interactions in heteroaromatic systems, a type of non-covalent interaction relevant to the pyridine ring in this compound. researchgate.net

| Method | Primary Application | Compound Class Studied | Reference |

|---|---|---|---|

| MP2 | Geometry optimization and vibrational analysis with electron correlation. | 2-amino-3,5-dibromopyridine, other aminopyridines. | bas.bgscispace.com |

| CIS | Calculation of electronic excited states to interpret UV-Vis spectra. | 2-amino-3,5-dibromopyridine. | bas.bg |

| SAPT | Decomposition and analysis of non-covalent interaction energies. | Halide complexes with heteroaromatic π-systems. | researchgate.net |

Electronic Structure and Reactivity Predictions

Computational modeling is crucial for predicting the reactivity of this compound by analyzing its electronic structure. Frontier Molecular Orbital (FMO) theory is a key tool in this context. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide significant insights into chemical reactivity. chemrxiv.org

For 2-halopyridines substituted with an electron-donating group (EDG) like the amino group at the 3-position, the electronic structure is significantly altered. chemrxiv.org The amino group increases the electron density of the aromatic system. Computational studies on the analogous 2,6-dichloro-3-aminopyridine show that the LUMO has large orbital coefficients at the C2 and N atoms, with an antibonding character along the C2=N bond. chemrxiv.org This specific LUMO symmetry is well-matched for interaction with the HOMO of a nucleophilic reagent, such as an L₂Pd(0) complex, thereby activating the C2 position for reactions like oxidative addition. chemrxiv.org In contrast, the LUMO contribution at the C6 position is lower, suggesting that the C2-Br bond is more susceptible to nucleophilic attack or oxidative addition than the C6-Br bond. chemrxiv.org

The HOMO-LUMO energy gap is another important descriptor; a smaller gap generally implies higher reactivity. Analysis of related compounds reveals how substituents modulate this gap.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.82 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap | 4.87 |

*Data for 2,4,6-Tribromopyridin-3-amine, used as a representative example. smolecule.com

Mechanistic Insights through Computational Modeling

Computational modeling provides indispensable mechanistic insights into reactions involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, chemists can map out entire reaction pathways and understand factors controlling reaction rates and selectivity.

A prime example is the computational study of the palladium-catalyzed oxidative addition of 2,6-dichloro-3-aminopyridine, an excellent model for the dibromo analogue. chemrxiv.org DFT calculations revealed that the reaction proceeds via a nucleophilic displacement mechanism rather than a three-centered insertion mechanism. chemrxiv.org This preference is dictated by the FMO symmetries discussed previously. The favorable interaction between the Pd(0) catalyst's HOMO and the substrate's LUMO at the C2=N bond stabilizes the transition state for nucleophilic displacement at the C2 position. chemrxiv.org

Furthermore, computational models can explore the influence of the reaction environment. For instance, studies on 2-chloro-3-aminopyridine have shown that hydrogen bonding between a solvent molecule (like DMF) and the substrate's amino group can distort the electron density of the pyridine ring, thereby affecting its reactivity in oxidative addition reactions. chemrxiv.org Such detailed mechanistic understanding, facilitated by computational modeling, is critical for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net

Biological Relevance and Activity Studies of 3 Amino 2,6 Dibromopyridine and Its Analogues

Investigations into Potential Antimicrobial Activities

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyridine (B92270) derivatives have been extensively investigated for their antimicrobial properties, and analogues of 3-Amino-2,6-dibromopyridine are no exception. The presence of bromine atoms, in particular, is often associated with enhanced biological activity.

Research into the antimicrobial potential of this class of compounds has shown promising results against a variety of bacterial and fungal pathogens. For instance, a study on 2-amino-3-cyanopyridine (B104079) derivatives highlighted that the presence of bromine atoms in the molecules likely contributes to their high biological activities. This suggests that the dibromo substitution in this compound could be a key feature for its potential antimicrobial efficacy.

A specific analogue, 2-amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol, has demonstrated potent antibacterial activity, with a reported minimum inhibitory concentration (MIC) of 0.21 µM against both Pseudomonas aeruginosa and Escherichia coli. This indicates that the dibromopyridine moiety is a crucial component of its antimicrobial action.

Furthermore, the antifungal activity of brominated aminopyridines has been explored. One study investigating 4-Amino-6-bromopyridin-2-ol, a structural analogue, revealed its effectiveness in inhibiting the growth of the fungal pathogen Candida albicans at concentrations as low as 50 µg/mL.

The following table summarizes the antimicrobial activities of selected analogues of this compound.

| Compound/Analogue | Test Organism(s) | Activity Metric | Result |

| 2-amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol | Pseudomonas aeruginosa, E. coli | MIC | 0.21 µM |

| 4-Amino-6-bromopyridin-2-ol | Candida albicans | Concentration | Effective inhibition at 50 µg/mL |

| 2-amino-3-cyanopyridine derivatives (with bromine) | Various microorganisms | General | High biological activities noted |

These findings underscore the potential of this compound and its analogues as a source for the development of new antimicrobial agents. The data suggests that the dibrominated pyridine core is a promising pharmacophore for targeting a range of microbial pathogens.

Research on Potential Antitumor Activities

The search for novel and more effective anticancer agents is a continuous effort in medicinal chemistry. Pyridine derivatives have shown significant promise in this area, with several approved drugs and clinical candidates containing a pyridine ring. The unique structural features of this compound and its analogues make them interesting candidates for investigation as potential antitumor agents.

While direct studies on the antitumor activity of this compound are limited in publicly available literature, research on its close analogues provides valuable insights into its potential. The presence of bromo substituents can enhance the lipophilicity and reactivity of the molecule, potentially leading to improved interactions with biological targets relevant to cancer.

For example, derivatives of 2,6-dibromo-4-cyanopyridine (B1594755) have been shown to possess significant antiproliferative activity against pancreatic adenocarcinoma cells, with IC50 values in the low micromolar range (1.45 to 4.25 μM). This highlights the potential of the 2,6-dibromopyridine (B144722) scaffold in an anticancer context.

Furthermore, a series of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives exhibited potent antitumor activity against a panel of human cancer cell lines, with some compounds showing IC50 values in the nanomolar range. nih.gov Although not direct analogues, this demonstrates the potential of substituted aminopyridines in cancer therapy.

In another study, pincer N-heterocyclic ligands synthesized from 2,6-dibromopyridine were evaluated for their cytotoxic activity against the P815 mastocytoma cell line. Some of the resulting complexes displayed potent activity, with IC50 values of 35.12 μM and 34.77 μM. rsc.org

The table below presents the cytotoxic activities of some analogues of this compound against various cancer cell lines.

| Compound/Analogue | Cancer Cell Line(s) | Activity Metric | Result (IC50) |

| 2,6-dibromo-4-cyanopyridine derivative | Pancreatic adenocarcinoma | IC50 | 1.45 - 4.25 μM |

| Pyrazolyl–pyridine ligand (from 2,6-dibromopyridine) | P815 (mastocytoma) | IC50 | 35.12 μM |

| Pyrazolyl–pyridine ligand (from 2,6-dibromopyridine) | P815 (mastocytoma) | IC50 | 34.77 μM |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative 27 | A549, H460, HT-29, SMMC-7721 | IC50 | 22, 0.23, 0.65, 0.77 nM respectively |

These studies collectively suggest that the 2,6-dibromopyridine framework, a core component of this compound, can be a valuable starting point for the design and synthesis of novel antitumor agents. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully explore their therapeutic potential in oncology.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-2,6-dibromopyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination of pyridine precursors or functionalization of aminopyridines. For example, halogenation of 3-aminopyridine using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (80–120°C) can yield the target compound. Solvent choice (e.g., DMF or acetonitrile) and catalyst presence (e.g., FeCl₃) significantly affect regioselectivity and yield . Optimizing reaction time and stoichiometric ratios (e.g., 2.2 equiv Br₂ per substitution site) minimizes by-products like over-brominated derivatives.

Table 1 : Comparison of Synthetic Protocols

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Direct Bromination | Br₂, FeCl₃, DMF, 100°C | 65–70 | Over-bromination |

| Halogen Exchange | CuBr, 3-aminopyridine, 120°C | 50–55 | Low regioselectivity |

| Stepwise Amination | NH₃, Pd/C, Br₂ | 70–75 | Catalyst deactivation |

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns: the amino group (–NH₂) at position 3 and bromine atoms at positions 2 and 6 produce distinct splitting patterns. For example, the aromatic proton at position 4 appears as a singlet due to symmetry . HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%), while mass spectrometry (ESI-MS) verifies molecular weight (MW = 251.9 g/mol). Cross-reference spectral data with analogs like 2,6-difluoro-3-cyanopyridine to validate assignments.

Advanced Research Questions

Q. How does the electronic effect of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine’s strong electron-withdrawing effect deactivates the pyridine ring, reducing nucleophilic attack but enhancing stability in Suzuki-Miyaura couplings. Compare with dichloro analogs (e.g., 3-Amino-2,6-dichloropyridine ): bromine’s larger atomic radius increases steric hindrance, slowing reaction kinetics. Computational studies (DFT calculations) predict higher activation energy for C–Br bond cleavage vs. C–Cl, aligning with experimental observations of slower Pd-catalyzed coupling rates .

Q. What strategies mitigate conflicting data regarding the stability of this compound under varying storage conditions?

- Methodological Answer : Contradictory stability reports often arise from moisture sensitivity or light-induced decomposition. Controlled stability studies should include:

- Accelerated Degradation Tests : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products like de-brominated amines .

- Light Exposure Assays : UV/Vis spectroscopy tracks absorbance shifts indicative of photodegradation. Use amber vials and inert atmospheres (N₂) to suppress decomposition .

- Data Reconciliation : Compare results with structurally similar compounds (e.g., 2,6-dibromo-3-methoxy-5-nitropyridine ) to identify trends in halogenated pyridine stability.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Variations often stem from impurities in starting materials or unoptimized workup procedures. Replicate protocols from literature (e.g., Ritter et al.’s bromination ) while systematically adjusting parameters:

- Purification : Use column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) to isolate pure product.

- By-Product Identification : LC-MS detects trace intermediates (e.g., mono-brominated derivatives), guiding stoichiometric adjustments.

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。